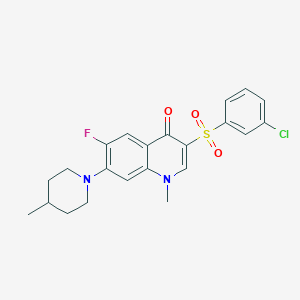

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound is a 1,4-dihydroquinolin-4-one derivative characterized by a 3-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, a methyl group at position 1, and a 4-methylpiperidin-1-yl substituent at position 7 (Figure 1). Its molecular formula is C23H23ClFN2O3S, with a molecular weight of 462.96 g/mol . The 4-methylpiperidinyl moiety balances lipophilicity and solubility, making it suitable for central nervous system (CNS)-targeted applications. It is primarily used as a research chemical, supplied by platforms like Arctom for pharmaceutical and biotech research .

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O3S/c1-14-6-8-26(9-7-14)20-12-19-17(11-18(20)24)22(27)21(13-25(19)2)30(28,29)16-5-3-4-15(23)10-16/h3-5,10-14H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDPNYCVYHAKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Sulfonylation: The chlorobenzenesulfonyl group can be introduced through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base such as pyridine.

Piperidinyl Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.

Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonyl vs. Carbonyl Groups

The target compound’s 3-chlorobenzenesulfonyl group provides stronger hydrogen-bonding capacity compared to carbonyl-containing analogues (e.g., naphthalenecarbonyl in ). This enhances interactions with polar residues in enzymatic active sites .

Piperidine/Piperazine Modifications

Fluorine Substitution

The 6-fluoro substituent in the target compound and its analogues (e.g., ) improves metabolic stability by blocking cytochrome P450 oxidation. This contrasts with non-fluorinated derivatives (), which may undergo faster hepatic clearance .

Biological Activity

The compound 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 397.90 g/mol. The structure includes several functional groups that contribute to its biological activity:

- Chlorobenzenesulfonyl group : Enhances solubility and bioavailability.

- Fluoro group : Increases lipophilicity, enhancing membrane permeability.

- Methylpiperidinyl group : Associated with pharmacological activity due to its basicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis.

- Membrane Disruption : It can interact with cell membranes, leading to increased permeability and potential cell lysis.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating specific signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against a range of bacterial strains, potentially useful in treating infections caused by resistant pathogens.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Antimicrobial Efficacy

A study explored the antimicrobial activity of similar quinoline derivatives, revealing that compounds with structural similarities to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions .

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, treatment with this quinoline derivative resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.